molecular formula C8H11BrN2O2S B1426173 N-(5-Bromopyridin-3-yl)propane-2-sulfonamide CAS No. 1093819-33-0

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

Cat. No. B1426173
M. Wt: 279.16 g/mol
InChI Key: RMLUFKFISOBCRH-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S . It has diverse applications in scientific research due to its unique structure, enabling its usage in various fields such as pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide consists of a bromopyridinyl group attached to a propane-2-sulfonamide group . The molecular weight of this compound is approximately 279.15 g/mol .

Scientific Research Applications

Chemical Synthesis and Catalysis

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide and related compounds are utilized in various chemical synthesis and catalysis processes. For instance, the cross-coupling of 3-bromopyridine with sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, has been employed for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Additionally, the synthesis of N-sulfopropyl acridinium esters in ionic liquids without the carcinogen 1,3-propane sultone is a noteworthy advancement in the field (Natrajan & Wen, 2013).

Antimicrobial Properties

Some derivatives of N-(5-Bromopyridin-3-yl)propane-2-sulfonamide show significant antimicrobial activities. For example, compounds containing pyridyl, quinolyl, and isoquinolyl functional groups have been evaluated for their antimicrobial and antifungal activities (Fadda, El-Mekawy & AbdelAal, 2016).

Pharmaceutical and Agrochemical Applications

The solvent-free microwave-assisted preparation of N-(2-(Pyridin-2-yl)ethyl)sulfonamides has revealed potential for pharmaceutical and agrochemical applications. These compounds possess multiple sites of Brønsted acidity and basicity, making them suitable for various applications (Ghattas, Carlin, Murkli & Jacobs, 2014).

Drug Discovery

Compounds related to N-(5-Bromopyridin-3-yl)propane-2-sulfonamide have been identified in drug discovery, particularly as CCR4 receptor antagonists. These compounds have shown potential as candidate drugs in this domain (Kindon et al., 2017).

Material Science

In material science, the synthesis of polyhedral oligomeric silsesquioxane (POSS) with multifunctional sulfonamide groups has been explored. This method provides a route to functionalize a range of new structures on the surface of silsesquioxanes, indicating potential applications in various material science fields (Rahimifard et al., 2017).

Safety And Hazards

Safety data sheets indicate that general advice for handling N-(5-Bromopyridin-3-yl)propane-2-sulfonamide is to consult a physician . It also includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling, and storage, exposure controls .

properties

IUPAC Name

N-(5-bromopyridin-3-yl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-6(2)14(12,13)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLUFKFISOBCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727078
Record name N-(5-Bromopyridin-3-yl)propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromopyridin-3-yl)propane-2-sulfonamide

CAS RN

1093819-33-0
Record name N-(5-Bromopyridin-3-yl)propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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